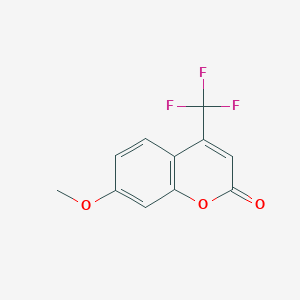

7-Methoxy-4-trifluoromethylcoumarin

説明

特性

IUPAC Name |

7-methoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZHUELNIGDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350909 | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-04-2 | |

| Record name | 7-Methoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-trifluoromethylcoumarin

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-4-trifluoromethylcoumarin, a fluorescent compound with applications in biochemical assays, such as a fluorogenic substrate for cytochrome P450 enzymes.[1][2][3][4][5][6] The primary focus of this document is the Pechmann condensation reaction, a widely utilized and effective method for the synthesis of coumarin derivatives.[7][8][9][10]

Physicochemical Properties and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₃O₃ | [1][3][5][11] |

| Molecular Weight | 244.17 g/mol | [11] |

| Appearance | Solid powder | [1][11] |

| Purity | ≥95% - >98% | [1][3][5] |

| Melting Point | Not explicitly stated | |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 10 mg/mL, Acetone: 50 mg/mL, Chloroform: 100 mg/mL | [1][5][11] |

| UV/Vis (λmax) | 333-334 nm | [1][5][11] |

| Fluorescence (Ex/Em) | 410 nm / 510 nm | [1][5] |

| SMILES String | COc1ccc2c(OC(=O)C=C2C(F)(F)F)c1 | [11] |

| InChI Key | HAZHUELNIGDYQH-UHFFFAOYSA-N | [1][11] |

Synthesis via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[8][10] This reaction proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the coumarin ring.[10] For the synthesis of this compound, 3-methoxyphenol serves as the phenolic starting material, and ethyl 4,4,4-trifluoroacetoacetate is the β-ketoester.

A specific protocol for the synthesis of 7-alkoxy-4-trifluoromethylcoumarins, including the 7-methoxy derivative, utilizes molecular iodine as a catalyst.[7] This method offers a cost-effective approach to producing these valuable compounds.[7]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the Pechmann condensation reaction catalyzed by molecular iodine.[7]

Materials:

-

3-Methoxyphenol

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Molecular Iodine (I₂)

-

Appropriate solvent (e.g., toluene or solvent-free conditions)

-

Silica gel for flash chromatography

-

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyphenol and ethyl 4,4,4-trifluoroacetoacetate.

-

Catalyst Addition: Add a catalytic amount of molecular iodine to the reaction mixture.

-

Reaction Conditions: Heat the mixture with stirring. The specific temperature and reaction time will need to be optimized, but heating is essential to drive the condensation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a solvent was used, it should be removed under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on a silica gel column.[7] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

-

Product Characterization: The purified this compound is obtained as a solid. The structure and purity should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Reported Yield:

-

The synthesis of this compound via the iodine-catalyzed Pechmann condensation has been reported to yield 37%.[7]

Alternative Synthetic Approaches

While the Pechmann condensation is a primary route, other methods for coumarin synthesis exist, such as the Knoevenagel condensation, Perkin reaction, and Wittig reaction.[8][12][13][14][15][16][17] The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[14] However, for the specific synthesis of 4-substituted coumarins like this compound, the Pechmann condensation is often more direct and efficient.[8]

This guide provides a foundational understanding of the synthesis of this compound for researchers and professionals in drug development. The provided protocol, data, and reaction pathway diagram offer a practical starting point for the laboratory preparation of this important fluorogenic compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 7-Methoxy-4-(trifluoromethyl)coumarin | Wolfe Labs [wolfelabs.com]

- 3. bioivt.com [bioivt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Limited applicability of this compound as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 11. 7-Methoxy-4-(trifluoromethyl)coumarin = 99 TLC 575-04-2 [sigmaaldrich.com]

- 12. Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

7-Methoxy-4-trifluoromethylcoumarin: A Technical Guide for Researchers

CAS Number: 575-04-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 7-Methoxy-4-trifluoromethylcoumarin (MFC). MFC is a fluorogenic substrate widely utilized in the study of cytochrome P450 (CYP) enzymes, a critical superfamily of enzymes involved in drug metabolism and the biotransformation of xenobiotics.

Core Properties and Specifications

This compound is a coumarin derivative that, upon enzymatic O-demethylation, yields a highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). This property forms the basis of its application in high-throughput screening and detailed kinetic studies of CYP activity.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇F₃O₃ | [3] |

| Molecular Weight | 244.17 g/mol | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO (25 mg/ml), DMF (30 mg/ml), ethanol (10 mg/ml), and acetone.[1] | [1] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.[2] | [2] |

Fluorescence and Spectral Data

The utility of MFC as a fluorogenic probe is dependent on the spectral properties of its metabolite, HFC.

| Analyte | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Conditions | Reference(s) |

| This compound | 334 nm | Not applicable | [1] | |

| 7-Hydroxy-4-trifluoromethylcoumarin | 410 nm | 510 nm | [1] | |

| 7-Hydroxy-4-trifluoromethylcoumarin | 338 nm (Absorption) | Not specified | Ethanol | [4] |

Enzymatic Metabolism and Signaling Pathway

The primary application of this compound lies in its role as a substrate for cytochrome P450 enzymes. The enzymatic reaction involves the O-demethylation of the methoxy group at the 7-position, a common metabolic pathway for many xenobiotics.

The O-demethylation of MFC is catalyzed by various CYP isoforms. While initially considered a selective substrate for CYP2C9, subsequent research has demonstrated that multiple CYPs, including CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4, can metabolize this compound.[3] This broad reactivity makes it a useful tool for assessing general CYP activity but necessitates careful interpretation when used in complex biological systems like liver microsomes.[3]

Enzymatic conversion of non-fluorescent MFC to fluorescent HFC by CYP450 enzymes.

Experimental Protocols

In Vitro Cytochrome P450 Activity Assay

This protocol provides a general framework for measuring the activity of specific human CYP isoforms using MFC in a 96-well plate format.

Materials:

-

Recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells)

-

This compound (MFC) stock solution (in DMSO or acetonitrile)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of MFC in potassium phosphate buffer. The final concentration in the assay will typically range from 1 to 100 µM.

-

Prepare the reaction mixture containing the recombinant CYP enzyme in potassium phosphate buffer. The final protein concentration will depend on the specific activity of the enzyme preparation.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the reaction mixture containing the CYP enzyme.

-

To initiate the reaction, add the MFC working solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Initiation of Enzymatic Reaction:

-

Add the NADPH regenerating system to each well to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris-base/acetonitrile (1:1, v/v)).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 410 nm and 510 nm, respectively, for the detection of HFC.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme or no NADPH.

-

Generate a standard curve using known concentrations of HFC to quantify the amount of product formed.

-

Calculate the enzyme activity, typically expressed as pmol of HFC formed per minute per pmol of CYP enzyme.

-

A typical experimental workflow for a CYP450 activity assay using MFC.

Applications in Drug Discovery and Development

This compound is a valuable tool in several stages of the drug discovery and development pipeline:

-

High-Throughput Screening (HTS) for CYP Inhibition: The fluorogenic nature of the assay allows for rapid screening of large compound libraries to identify potential inhibitors of CYP enzymes. This is crucial for predicting drug-drug interactions.

-

Enzyme Kinetics Studies: MFC can be used to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for various CYP isoforms. This information is vital for understanding the metabolic profile of new chemical entities.

-

Reaction Phenotyping: By using a panel of recombinant CYP enzymes, MFC can help to identify which isoforms are responsible for the metabolism of a particular compound through competitive inhibition studies.

Limitations and Considerations

While a useful tool, it is important to be aware of the limitations of using this compound:

-

Lack of Isoform Selectivity: As previously mentioned, MFC is metabolized by multiple CYP isoforms. Therefore, results from experiments using complex enzyme sources like human liver microsomes should be interpreted with caution. For isoform-specific information, the use of recombinant enzymes is highly recommended.

-

Fluorescence Interference: Test compounds that are themselves fluorescent or that quench the fluorescence of HFC can interfere with the assay, leading to false-positive or false-negative results. It is advisable to perform control experiments to assess potential compound interference.

-

Metabolite Further Metabolism: The fluorescent product, HFC, can potentially be further metabolized by other enzymes present in the test system, which could affect the accuracy of the results.

References

An In-depth Technical Guide to the Spectral Properties of 7-Methoxy-4-trifluoromethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-trifluoromethylcoumarin (MFC) is a fluorogenic substrate widely utilized in the fields of biochemistry and drug discovery for the sensitive detection of various cytochrome P450 (CYP) enzyme activities. This coumarin derivative is intrinsically weakly fluorescent. However, upon enzymatic O-demethylation by CYP enzymes, it is converted to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The resulting increase in fluorescence provides a direct measure of enzyme activity, making MFC a valuable tool for high-throughput screening of potential drug candidates and for studying enzyme kinetics. This technical guide provides a comprehensive overview of the core spectral properties of MFC, detailed experimental protocols for their determination, and a visualization of its application in a key signaling pathway.

Core Spectral Properties

The photophysical characteristics of this compound are crucial for its application as a fluorescent probe. These properties, including its absorption and emission spectra, are influenced by the solvent environment.

Quantitative Spectral Data

The spectral properties of MFC and its fluorescent metabolite, HFC, are summarized below. It is important to note that the fluorescence of MFC itself is significantly weaker than that of its metabolite, HFC, which is the basis of its use in enzyme assays.

Table 1: Spectral Properties of this compound (MFC)

| Property | Value | Solvent |

| Excitation Maximum (λex) | 333 nm | Methanol[1] |

| Emission Maximum (λem) | 416 nm | Methanol[1] |

Table 2: Spectral Properties of 7-Hydroxy-4-trifluoromethylcoumarin (HFC) - The Fluorescent Metabolite

| Property | Value | Conditions |

| Excitation Maximum (λex) | 410 nm | Aqueous Buffer[2] |

| Emission Maximum (λem) | 510 nm | Aqueous Buffer[2] |

| Molar Extinction Coefficient (ε) | Data not available in the searched literature | |

| Fluorescence Quantum Yield (Φ) | Data not available in the searched literature | |

| Fluorescence Lifetime (τ) | Data not available in the searched literature |

Note: Specific quantitative data for the molar extinction coefficient, quantum yield, and fluorescence lifetime of MFC and HFC were not available in the searched literature. The provided excitation and emission maxima are based on available data and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Accurate determination of the spectral properties of MFC is essential for its effective use in experimental settings. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc).

Materials:

-

This compound (MFC)

-

Spectrophotometric grade solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Stock Solution Preparation: Accurately weigh a precise amount of MFC and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Absorbance Measurement:

-

Record the absorption spectrum of one of the diluted solutions to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the blank (solvent) and each of the prepared dilutions at λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression of the data. The slope of the line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.

-

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Materials:

-

This compound (MFC)

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Spectrophotometric grade solvent

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Solution Preparation: Prepare dilute solutions of both the MFC sample and the fluorescence standard in the same solvent, ensuring that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Fluorescence Measurement:

-

Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state.

Principle: Time-Correlated Single Photon Counting (TCSPC) is a common technique used to measure fluorescence lifetimes. It involves repeatedly exciting a sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.

Materials:

-

This compound (MFC) solution

-

TCSPC system (pulsed laser or LED, fast detector, and timing electronics)

-

Appropriate solvent

Protocol:

-

Instrument Setup: Set up the TCSPC system with an appropriate excitation wavelength and emission filter for MFC.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Fluorescence Decay Measurement: Replace the scattering solution with the MFC sample and acquire the fluorescence decay curve.

-

Data Analysis: Use appropriate software to perform deconvolution of the measured fluorescence decay with the IRF and fit the data to an exponential decay model to determine the fluorescence lifetime (τ).

Application in Cytochrome P450 Activity Assays

This compound is a valuable tool for measuring the activity of various cytochrome P450 enzymes. It is not selective for a single CYP isoform but is metabolized by several, including CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4[3][4][5]. The assay is based on the O-demethylation of MFC to the highly fluorescent HFC.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the enzymatic conversion of MFC and the subsequent detection of fluorescence, representing a common experimental workflow for assessing CYP enzyme activity.

Experimental Protocol for a Generic CYP Activity Assay:

-

Prepare Reagents:

-

Prepare a stock solution of MFC in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the CYP enzyme (e.g., recombinant human CYP2B6 or CYP2E1 in microsomes).

-

Prepare a solution of the NADPH regenerating system.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, the CYP enzyme preparation, and the MFC substrate.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths set appropriately for HFC (e.g., Ex: 410 nm, Em: 510 nm).

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

A standard curve using known concentrations of HFC can be used to convert the fluorescence units into the amount of product formed.

-

Photostability

While specific photostability data for this compound is not extensively detailed in the searched literature, coumarin derivatives, in general, are known to undergo photodegradation upon prolonged exposure to UV light. The primary photodegradation pathway for many coumarins is a [2+2] cycloaddition, leading to the formation of dimers[4][6]. For applications requiring intense or prolonged light exposure, it is advisable to minimize light exposure to the compound and to use fresh solutions.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of a range of cytochrome P450 enzymes. Understanding its core spectral properties and the factors that influence them is critical for the design and interpretation of robust and reliable enzymatic assays. This technical guide provides a foundational understanding of these properties and the experimental protocols necessary for their characterization, empowering researchers in drug discovery and development to effectively utilize this valuable tool. Further research to quantify the molar extinction coefficient, quantum yield, and fluorescence lifetime of both MFC and its metabolite HFC across a range of solvents and pH conditions would be highly beneficial to the scientific community.

References

- 1. omlc.org [omlc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Limited applicability of this compound as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Application of 7-Methoxy-4-trifluoromethylcoumarin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxy-4-trifluoromethylcoumarin (MFC) is a vital fluorogenic substrate used extensively in biochemical assays to measure the activity of cytochrome P450 (CYP) enzymes. Its utility in high-throughput screening and drug metabolism studies is contingent on its solubility characteristics in common laboratory solvents. This document provides a comprehensive overview of the solubility of MFC in Dimethyl Sulfoxide (DMSO) and ethanol, details standard experimental protocols for solubility determination and enzymatic assays, and illustrates key processes through workflow diagrams.

Solubility Data

The solubility of a compound is a critical parameter for designing experiments, particularly for preparing stock solutions for biological assays. MFC exhibits good solubility in common organic solvents such as DMSO and ethanol. The quantitative solubility data from various suppliers is summarized below.

Data Presentation

| Solvent | Concentration (mg/mL) | Molar Concentration (mM)¹ | Source |

| DMSO | 25 mg/mL | 102.38 mM | Cayman Chemical[1][2] |

| DMSO | 4 mg/mL (requires sonication) | 16.38 mM | MedChemExpress[3] |

| Ethanol | 10 mg/mL | 40.95 mM | Cayman Chemical[1][2] |

¹Molar concentration calculated based on a molecular weight of 244.17 g/mol .

Qualitative assessments from other suppliers confirm that this compound is generally soluble in DMSO and ethanol[4][5].

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or incubator with shaking capabilities and temperature control

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. For solvents like DMSO, which are viscous, centrifugation (e.g., 15 minutes at >10,000 x g) is recommended to pellet all undissolved material.

-

Sample Dilution: Carefully pipette an aliquot of the clear supernatant. To avoid precipitation, immediately perform a precise, large dilution with the same solvent into a volumetric flask.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method.

-

UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax (approx. 334 nm) and calculate the concentration using a pre-established standard curve.

-

HPLC: Inject the diluted sample into an HPLC system and determine the concentration based on the peak area relative to a standard curve.

-

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Protocol for Cytochrome P450 Activity Assay

MFC is a fluorogenic substrate primarily used to measure the O-demethylation activity of several CYP isoforms, including CYP2C9, CYP2B6, and CYP2E1[6][7]. The enzymatic reaction yields the highly fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).

Objective: To quantify the metabolic activity of a specific CYP enzyme in a biological matrix (e.g., human liver microsomes, recombinant enzymes).

Materials:

-

This compound (MFC) stock solution (in DMSO or ethanol)

-

Biological matrix (e.g., human liver microsomes)

-

NADPH regenerating system (or NADPH)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Methodology:

-

Preparation of Reagents: Prepare a reaction mixture containing the biological matrix in the incubation buffer.

-

Initiation of Reaction: Add the MFC substrate to the reaction mixture. After a brief pre-incubation period at 37°C, initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The reaction is typically linear with respect to time and protein concentration within this period.

-

Termination of Reaction: Stop the reaction by adding a suitable stop solution, such as acetonitrile or a cold acidic solution. This also precipitates the proteins.

-

Fluorescence Measurement: Centrifuge the plate to pellet the precipitated protein. Measure the fluorescence of the supernatant in a microplate reader. The fluorescent product, HFC, has excitation and emission maxima of approximately 410 nm and 510-538 nm, respectively[1][2].

-

Data Analysis: Quantify the amount of HFC formed by comparing the fluorescence signal to a standard curve generated with pure HFC. Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

Visualizations: Workflows and Pathways

Visual diagrams help clarify complex experimental procedures and biological mechanisms. The following diagrams were generated using Graphviz and adhere to the specified formatting rules.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Enzymatic conversion of MFC to fluorescent HFC by CYPs.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. adipogen.com [adipogen.com]

- 5. 7-Methoxy-4-(trifluoromethyl)coumarin | CAS 575-04-2 | Chemodex | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. Limited applicability of this compound as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photostability of 7-Methoxy-4-trifluoromethylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of 7-Methoxy-4-trifluoromethylcoumarin (MFTC), a fluorescent molecule of significant interest in various scientific and biomedical applications. The strategic incorporation of a trifluoromethyl group at the 4-position and a methoxy group at the 7-position of the coumarin scaffold imparts unique photophysical properties, including enhanced photostability, which is critical for applications requiring robust and reliable fluorescence.

Core Photophysical Properties and Stability

This compound is a fluorogenic substrate widely used in biochemical assays, particularly for detecting the activity of cytochrome P450 enzymes.[1][2][3][4] Upon photoexcitation, coumarin derivatives can undergo various photochemical reactions, leading to a loss of fluorescence and the formation of photoproducts. The photostability of a fluorophore is a critical parameter that dictates its utility in applications such as fluorescence microscopy, high-throughput screening, and as a photosensitizer.

Data Presentation: Photostability of a Structurally Related Coumarin

To provide a quantitative perspective on the photostability of trifluoromethylated coumarins, we present data from a study on 7-(Dimethylamino)-4-(trifluoromethyl)coumarin (C152), a close structural analog of MFTC. The study investigated the photostability of C152 in various solvents by measuring its half-life under irradiation with a nitrogen laser (337.1 nm).[6][7][8] The half-life (t½) represents the time required for the fluorescence intensity of the compound to decrease to 50% of its initial value.

| Solvent | Half-life (t½) in minutes |

| Acetone | 15 |

| Methyl isobutyl ketone | 25 |

| Amyl alcohol | 30 |

Data extracted from a study on the photostability of 7-(Dimethylamino)-4-(trifluoromethyl)coumarin (C152) and presented as an estimation for the photostability of this compound.[6][7][8]

These values indicate that the photostability is influenced by the solvent environment. It is important to note that while this data provides a useful reference, the photostability of this compound may differ.

Potential Photodegradation Pathways

The photodegradation of coumarins can proceed through several mechanisms, primarily involving the excited singlet and triplet states of the molecule. For 7-alkoxycoumarins like MFTC, potential degradation pathways include O-dealkylation and reactions involving radical species.[9][10][11]

Two general pathways are considered for the photodegradation of this compound:

-

O-Dealkylation Pathway: Upon absorption of light, the molecule is promoted to an excited state. In the presence of oxygen and a hydrogen donor, the methoxy group can be cleaved, leading to the formation of 7-hydroxy-4-trifluoromethylcoumarin and formaldehyde. This process is a known metabolic pathway for 7-alkoxycoumarins mediated by enzymes but can also be initiated photochemically.[9]

-

Radical-Mediated Pathway: The excited coumarin molecule can interact with other molecules or solvent to form radical intermediates. These highly reactive species can then undergo a series of reactions, including dimerization or oxidation, leading to a variety of photoproducts and a loss of the original coumarin structure.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Limited applicability of this compound as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Biotransformation of coumarin derivatives (1). 7-alkoxycoumarin O-dealkylase in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of 7-n-alkoxycoumarins with cytochrome P-450(2) and their partitioning into liposomal membranes. Assessment of methods for determination of membrane partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.fis.tum.de [portal.fis.tum.de]

The Inner Workings of a Fluorescent Probe: A Technical Guide to the Fluorescence Mechanism of 7-Methoxy-4-trifluoromethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of 7-Methoxy-4-trifluoromethylcoumarin (MFC), a versatile fluorophore with significant applications in biomedical research and drug development. This document elucidates the fundamental mechanism of its fluorescence, provides key photophysical data, and outlines detailed experimental protocols for its synthesis and application, with a particular focus on its use as a fluorogenic substrate for cytochrome P450 enzymes.

Core Principles: The Mechanism of Fluorescence

The fluorescence of this compound is a direct consequence of its molecular architecture, which features an electron-donating group (the 7-methoxy group) and a potent electron-withdrawing group (the 4-trifluoromethyl group) attached to the coumarin core. This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.

Upon absorption of a photon of appropriate energy, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). In this excited state, there is a significant redistribution of electron density, with a net movement of charge from the electron-rich methoxy group to the electron-deficient trifluoromethyl group through the conjugated π-system of the coumarin ring. This creates a more polar excited state with a larger dipole moment compared to the ground state.

The subsequent return of the molecule to the ground state is accompanied by the emission of a photon, which is observed as fluorescence. The energy, and therefore the wavelength, of the emitted light is highly sensitive to the molecule's immediate environment, a property known as solvatochromism .

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent plays a crucial role in modulating the fluorescence properties of MFC. In polar solvents, the more polar excited ICT state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted (shifted to shorter wavelengths). This sensitivity to the local microenvironment makes MFC a valuable probe for studying biological systems.

The Role of pH and Temperature

The fluorescence of coumarin derivatives can also be influenced by the pH and temperature of the medium.

-

pH: While the methoxy group of MFC is not readily ionizable, extreme pH conditions can potentially affect the overall electronic structure of the coumarin ring system, leading to changes in fluorescence intensity. For many coumarin derivatives, changes in pH that lead to protonation or deprotonation of substituents can significantly alter their absorption and emission spectra.

-

Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is primarily due to an increase in the rate of non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. At higher temperatures, increased molecular motion and collisions can more effectively dissipate the energy of the excited state without the emission of a photon.

Quantitative Photophysical Data

| Solvent | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) |

| Methanol | 333 | 416 |

Note: Further experimental characterization is required to populate a comprehensive table of quantum yields and fluorescence lifetimes in various solvents.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins. For this compound, this involves the acid-catalyzed reaction of 3-methoxyphenol with ethyl 4,4,4-trifluoroacetoacetate.

Materials:

-

3-Methoxyphenol

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Iodine)

-

Ethanol (for recrystallization)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 3-methoxyphenol and a slight excess of ethyl 4,4,4-trifluoroacetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring. The temperature should be maintained below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a fluorometer, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of the resulting linear plots gives the gradients (Grad) for the sample and the standard.

-

Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

where Φstd is the quantum yield of the standard, and ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (this term cancels out if the same solvent is used).

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

-

This compound solution (absorbance < 0.1 at the excitation wavelength)

-

TCSPC system with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.

Procedure:

-

Instrument Setup: Set the excitation wavelength of the pulsed light source and the emission wavelength on the detector monochromator corresponding to the absorption and emission maxima of the sample.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Fluorescence Decay Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use appropriate software to perform deconvolution and fit the decay data to an exponential decay model to determine the fluorescence lifetime(s).

Cytochrome P450 O-Demethylation Assay

This compound is a fluorogenic substrate for several cytochrome P450 (CYP) isoforms. The O-demethylation of MFC by CYP enzymes produces the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), which has distinct spectral properties (excitation/emission maxima of ~410/510 nm)[1]. The rate of HFC formation is directly proportional to the enzyme activity.

Materials:

-

This compound (substrate)

-

7-Hydroxy-4-trifluoromethylcoumarin (standard for calibration curve)

-

CYP enzyme source (e.g., human liver microsomes or recombinant CYP enzymes)

-

NADPH regenerating system (or NADPH)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of 7-hydroxy-4-trifluoromethylcoumarin in the assay buffer to create a standard curve.

-

Reaction Mixture Preparation: In the wells of the microplate, prepare the reaction mixture containing the assay buffer, CYP enzyme source, and this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time at the emission wavelength of HFC (~510 nm) with excitation at ~410 nm.

-

Data Analysis:

-

From the standard curve, determine the relationship between fluorescence intensity and the concentration of HFC.

-

Calculate the initial rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

The enzyme activity can then be expressed as the amount of product formed per unit time per amount of enzyme.

-

Visualizations

References

Technical Guide: Photophysical and Enzymatic Characterization of 7-Methoxy-4-trifluoromethylcoumarin (MFC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-trifluoromethylcoumarin (MFC) is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2][3] The enzymatic O-demethylation of the virtually non-fluorescent MFC molecule yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[2][4] This conversion allows for sensitive and continuous monitoring of enzyme kinetics. This guide provides a comprehensive overview of the key photophysical properties of MFC, a detailed protocol for the experimental determination of its molar extinction coefficient, and a visualization of its application in a typical enzyme assay workflow.

Quantitative Photophysical Data

While the molar extinction coefficient for this compound is not consistently reported in publicly available literature, other key photophysical parameters have been documented. These values are crucial for designing and interpreting fluorescence-based assays.

| Parameter | Value | Solvent/Conditions | Source(s) |

| Molar Extinction Coefficient (ε) | Data not readily available | - | - |

| Maximum Absorption Wavelength (λmax) | 333-334 nm | Not specified | [2][5] |

| Fluorescence Excitation (λex) | 333 nm | Methanol | [4] |

| Fluorescence Emission (λem) | 416 nm | Methanol | [4] |

| Molecular Weight | 244.17 g/mol | - | |

| Chemical Formula | C₁₁H₇F₃O₃ | - | [2][5] |

Note: The fluorescence parameters listed above are for the substrate, this compound. The product of its enzymatic cleavage, 7-hydroxy-4-trifluoromethylcoumarin (HFC), exhibits different spectral properties, with excitation and emission maxima around 410 nm and 510 nm, respectively.[2][5]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a critical parameter for accurately determining the concentration of a substance in solution via UV-Visible spectrophotometry, governed by the Beer-Lambert Law (A = εcl). The following protocol outlines the procedure for its experimental determination.

1. Materials and Equipment:

-

This compound (high purity)

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or DMSO)[5]

-

Analytical balance

-

Class A volumetric flasks

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

2. Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed compound in a known volume of the chosen spectrophotometric grade solvent within a volumetric flask to create a stock solution of a known molar concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions from the stock solution to prepare at least five different concentrations. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Set the instrument to scan a wavelength range that includes the expected maximum absorbance (e.g., 250-450 nm).

-

Fill a quartz cuvette with the pure solvent to serve as a blank and calibrate the instrument.

-

Measure the full absorbance spectrum of one of the diluted solutions to experimentally determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at this fixed λmax.

-

Measure the absorbance of each of the prepared solutions, starting from the most dilute. Rinse the cuvette with the next solution to be measured before filling.

-

3. Data Analysis:

-

Plot the measured absorbance (A) at λmax on the y-axis against the molar concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points.

-

According to the Beer-Lambert law, the slope of the resulting line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm. The units for ε will be M⁻¹cm⁻¹.

Mandatory Visualizations

Experimental Workflow for CYP-Mediated MFC Metabolism

The following diagram illustrates a typical workflow for an in vitro assay measuring the activity of a cytochrome P450 enzyme using MFC as a substrate.

Caption: Workflow for a cytochrome P450 activity assay using MFC.

Signaling Pathway: Enzymatic Conversion of MFC

This diagram illustrates the single-step enzymatic conversion of this compound to its fluorescent metabolite, which is the core principle of the assay.

References

- 1. How are fluorescent labels on BHQ™ Probes accounted for when measuring the absorbance? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7-Methoxy-4-(trifluoromethyl)coumarin = 99 TLC 575-04-2 [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Analogs of 7-Methoxy-4-trifluoromethylcoumarin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of analogs of 7-methoxy-4-trifluoromethylcoumarin. This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological potential, ranging from enzyme inhibition to anticancer and anti-inflammatory effects. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Core Compound and Its Significance

This compound is a fluorogenic substrate for cytochrome P450 (CYP) enzymes.[1] Upon enzymatic cleavage, it releases the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), which allows for the quantification of CYP activity.[1] This property has made it a valuable tool in drug metabolism and toxicology studies. Beyond its use as a research tool, structural modifications of the this compound scaffold have led to the discovery of analogs with potent biological activities.

Synthesis of Analogs

The synthesis of 7-alkoxy-4-trifluoromethylcoumarins is often achieved through the Pechmann condensation reaction.[2] This method involves the acid-catalyzed reaction of a substituted phenol with a β-ketoester. For instance, 7-hydroxy-4-trifluoromethylcoumarin can be synthesized from resorcinol and ethyl trifluoroacetoacetate. Subsequent alkylation of the 7-hydroxy group yields various 7-alkoxy analogs.

General Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-trifluoromethylcoumarin

A mixture of resorcinol and ethyl 4,4,4-trifluoroacetoacetate is treated with a catalytic amount of a strong acid, such as sulfuric acid or iodine. The reaction mixture is heated, and upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.[2]

General Experimental Protocol: Alkylation of 7-Hydroxy-4-trifluoromethylcoumarin

To a solution of 7-hydroxy-4-trifluoromethylcoumarin in a suitable solvent like acetone, an alkylating agent (e.g., dimethyl sulfate for the methoxy analog) and a base (e.g., potassium carbonate) are added. The mixture is refluxed until the reaction is complete. The product is then isolated by extraction and purified.

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated a range of biological activities, including enzyme inhibition, anticancer, and anti-inflammatory effects. The following tables summarize key quantitative data from various studies to allow for easy comparison.

Enzyme Inhibition

Many coumarin derivatives are known to inhibit various enzymes. The trifluoromethyl group at the 4-position and the substituent at the 7-position significantly influence the inhibitory potency and selectivity.

Table 1: Inhibition of Various Enzymes by Coumarin Analogs

| Compound/Analog | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| This compound | Cytochrome P450 (various isoforms) | Substrate, not primarily an inhibitor | [3] |

| Substituted 4-methylcoumarins | Urease | IC50 values in the µM range | |

| 4-Hydroxycoumarin derivatives | Carbonic Anhydrase II | IC50 values in the µM range |

Anticancer Activity

Several analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that the nature of the substituent at the 7-position and modifications at other positions of the coumarin ring play a crucial role in determining the anticancer potency.

Table 2: Anticancer Activity of Coumarin Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-Dihydroxy-4-methylcoumarin with C3-n-decyl chain | K562 (chronic myelogenous leukemia) | 42.4 | [4] |

| LS180 (colon adenocarcinoma) | 25.2 | [4] | |

| MCF-7 (breast adenocarcinoma) | 25.1 | [4] | |

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Cytochrome P450 Inhibition Assay (Fluorogenic Method)

This assay measures the inhibition of CYP enzyme activity using a fluorogenic substrate.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes or recombinant CYP enzymes, a NADPH-generating system, and a fluorogenic substrate (e.g., this compound).

-

Inhibitor Addition: Add various concentrations of the test compound (potential inhibitor) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Fluorescence Measurement: Measure the fluorescence of the product (e.g., 7-hydroxy-4-trifluoromethylcoumarin) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

The anti-inflammatory and anticancer effects of coumarin analogs are often attributed to their modulation of key signaling pathways.

Caption: Key signaling pathways modulated by coumarin analogs.

Experimental Workflows

Caption: General workflow for the synthesis of 7-alkoxy-4-trifluoromethylcoumarin analogs.

Caption: Workflow for the biological evaluation of coumarin analogs.

This technical guide provides a foundational understanding of the analogs of this compound. The compiled data and detailed protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, paving the way for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Limited applicability of this compound as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Storing 7-Methoxy-4-trifluoromethylcoumarin Stock Solutions: An In-depth Technical Guide

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the best practices for the preparation, storage, and handling of 7-Methoxy-4-trifluoromethylcoumarin (MFC) stock solutions to ensure their stability and efficacy in experimental settings. MFC is a widely utilized fluorogenic substrate for probing the activity of various cytochrome P450 (CYP) enzymes.

Solvent Selection and Solubility

The choice of an appropriate solvent is critical for preparing stable, high-concentration stock solutions of MFC. The compound is readily soluble in several common organic solvents but has limited solubility in aqueous buffers.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~30 mg/mL[1][2] |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[1][2] |

| Chloroform | 100 mg/mL[3][4] |

| Acetone | 50 mg/mL[3] |

| Ethanol | ~10 mg/mL[1][2] |

| Methanol | Soluble[5][6] |

| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[1][2] |

For most biological applications, DMSO is a preferred solvent due to its high solubilizing capacity and compatibility with many enzymatic assays at low final concentrations (typically <1%). When preparing solutions for cell-based assays, it is crucial to use high-purity, anhydrous grade DMSO to minimize cytotoxicity.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of MFC stock solutions and maintain their experimental reliability. This involves adherence to recommended temperatures, protection from light and moisture, and appropriate aliquoting.

Table 2: Recommended Long-Term Storage Conditions for MFC Stock Solutions

| Storage Temperature | Recommended Duration | Source |

| -80°C | Up to 2 years | [7][8] |

| -20°C | Up to 1 year | [7][8] |

| -20°C | At least 2 years | [5][6] |

| -20°C | Up to 12 months (desiccated) |

Key Handling Recommendations:

-

Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[7]

-

Protection from Light: MFC is a fluorescent molecule and can be sensitive to light. Store stock solutions in amber vials or tubes, or in a light-blocking container.[5][6]

-

Protection from Moisture: Use anhydrous solvents for reconstitution and store aliquots in tightly sealed containers to prevent the introduction of moisture.[5][6]

-

Aqueous Solutions: Aqueous working solutions of MFC are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][9]

Experimental Protocols

Protocol for Preparation of a 10 mM MFC Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted to working concentrations for various assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE)

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Weighing MFC: In a chemical fume hood, carefully weigh out the desired amount of solid MFC. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.44 mg of MFC (Molecular Weight: 244.17 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the MFC powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, particularly for higher concentrations.[7][8]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

General Protocol for a Fluorometric Cytochrome P450 Activity Assay

This protocol provides a general workflow for using an MFC stock solution to measure the activity of a specific CYP enzyme, such as CYP2C9, in human liver microsomes.

Materials:

-

10 mM MFC stock solution in DMSO

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (or 10 mM NADPH stock)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

-

Stopping solution (e.g., acetonitrile)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of MFC by diluting the 10 mM stock in the assay buffer. The final concentration will depend on the specific CYP isoform and experimental goals.

-

Dilute the HLMs to the desired protein concentration in cold potassium phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the buffer, HLM suspension, and the MFC working solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to bring the components to the reaction temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system or NADPH solution.

-

Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), over time. The excitation and emission maxima for HFC are approximately 410 nm and 510-538 nm, respectively.[1][2][5]

-

Data Analysis: The rate of increase in fluorescence is proportional to the CYP enzyme activity.

Visualizations

Workflow for Preparing and Storing MFC Stock Solutions

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 7-Methoxy-4-(trifluoromethyl)coumarin = 99 TLC 575-04-2 [sigmaaldrich.com]

- 4. 7-Ethoxy-4-(trifluoromethyl)coumarin = 98 TLC 115453-82-2 [sigmaaldrich.com]

- 5. adipogen.com [adipogen.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols: 7-Methoxy-4-trifluoromethylcoumarin (MFC) as a Fluorescent Probe for Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-trifluoromethylcoumarin (MFC) is a fluorogenic substrate used in biochemical assays to measure the activity of certain Cytochrome P450 (CYP450) enzymes. Initially identified as a selective substrate for CYP2C9, further studies have revealed that MFC is metabolized by multiple CYP450 isoforms, including CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4.[1][2] The enzymatic O-demethylation of the non-fluorescent MFC molecule results in the formation of the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), which can be readily quantified using a fluorescence plate reader. This property makes MFC a useful tool in high-throughput screening (HTS) for potential drug-drug interactions by assessing the inhibitory effects of test compounds on CYP450 activity.[3][4] However, due to its lack of selectivity, MFC is not suitable as a probe for specific CYP450 isoforms in complex systems like liver microsomes or primary hepatocytes where multiple P450s are expressed.[1][2] It has been observed to be a more potent fluorogenic substrate for CYP2B6 and CYP2E1 than for CYP2C9 in microsomes containing cDNA-expressed P450s.[1][2]

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of product formation is reduced, leading to a decrease in the fluorescence signal. By measuring the fluorescence intensity over time, the inhibitory potential of a test compound on CYP450 activity can be determined.

Applications

-

High-Throughput Screening (HTS) for CYP450 Inhibition: MFC is widely used in HTS campaigns to identify potential inhibitors of various CYP450 enzymes from large compound libraries.[3][4] Its high sensitivity and suitability for automated platforms make it a cost-effective tool in early drug discovery.

-

Enzyme Kinetics Studies: MFC can be employed to determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for purified, recombinant CYP450 isoforms.

-

Drug-Drug Interaction Studies: The assay can be used to investigate the potential for drug-drug interactions by assessing the inhibitory effect of a new chemical entity on the metabolism of MFC, which serves as a surrogate for other drugs metabolized by the same CYP450 enzymes.

Quantitative Data Summary

The following table summarizes the kinetic parameters of this compound (MFC) with various human Cytochrome P450 isoforms.

| CYP450 Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Notes |

| CYP2C9 | 55 | 778.5 ± 471.4 (pmol/mg protein/min) in human liver microsomes. | The selectivity for CYP2C9 has been questioned, with other isoforms showing higher activity.[1][2] |

| CYP2B6 | Not explicitly stated, but noted to be highly active. | Potently contributes to MFC O-demethylation.[2] | More potent fluorogenic substrate for CYP2B6 than for CYP2C9 in cDNA-expressed systems.[1] |

| CYP2E1 | Not explicitly stated, but noted to be highly active. | Potently contributes to MFC O-demethylation.[2] | More potent fluorogenic substrate for CYP2E1 than for CYP2C9 in cDNA-expressed systems.[1] |

| CYP2A6 | - | Participates in MFC O-dealkylation.[1] | - |

| CYP2C19 | - | Participates in MFC O-dealkylation.[1] | - |

| CYP3A4 | - | Participates in MFC O-dealkylation.[1] | - |

Experimental Protocols

Protocol 1: High-Throughput Screening of CYP450 Inhibition using MFC

This protocol outlines a general procedure for screening potential inhibitors of CYP450 enzymes in a 96- or 384-well plate format.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP2C9, CYP2B6, CYP2E1)

-

This compound (MFC)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds and known inhibitors (e.g., sulfaphenazole for CYP2C9)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader with excitation at ~405 nm and emission at ~510-545 nm.[5]

Reagent Preparation:

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and store at 4°C.

-

MFC Stock Solution: Dissolve MFC in a suitable organic solvent (e.g., DMSO or acetonitrile) to a high concentration (e.g., 10-20 mM). Store protected from light at -20°C.

-

Test Compound/Inhibitor Stock Solutions: Dissolve test compounds and known inhibitors in a suitable solvent (typically DMSO) to a high concentration (e.g., 10 mM).

-

Enzyme/Cofactor Master Mix: Prepare a master mix containing the recombinant CYP450 enzyme and the NADPH regenerating system in potassium phosphate buffer. The final concentrations should be optimized for each enzyme.

Assay Procedure:

-

Compound Plating: Serially dilute the test compounds and the known inhibitor in the assay buffer directly in the microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Pre-incubation: Add the enzyme master mix (without the NADPH regenerating system) to each well and pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.

-

Initiation of Reaction: Add the MFC substrate to all wells. The final concentration of MFC should be at or near its Km for the specific isoform being tested.

-

Start the Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 15-60 minutes, or as a single endpoint reading after a fixed incubation time.

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the activity of the test compound wells to the vehicle control wells (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve. [4][6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic conversion of MFC to HFC by CYP450 enzymes.

References

- 1. Limited applicability of this compound as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for High-Throughput Screening Using 7-Methoxy-4-trifluoromethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-trifluoromethylcoumarin (MFC) is a fluorogenic probe widely utilized in high-throughput screening (HTS) to identify and characterize inhibitors of cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all drugs on the market. Consequently, the inhibition of CYP enzymes is a primary cause of drug-drug interactions, which can lead to adverse drug reactions and therapeutic failures.

The principle of the assay is based on the enzymatic O-demethylation of the non-fluorescent MFC substrate by CYP enzymes to produce the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The rate of fluorescence increase is directly proportional to the enzyme activity. In the presence of a CYP inhibitor, the rate of HFC formation is reduced, leading to a decrease in the fluorescence signal. This allows for the rapid and sensitive quantification of CYP inhibition, making it an ideal tool for screening large compound libraries.